BenchChemオンラインストアへようこそ!

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Medicinal Chemistry Scaffold Hopping Ligand Design

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 397278-60-3) is a synthetic heterocyclic small molecule that belongs to the benzothiazole-2-carboxamide class and features a biphenyl-thiazole linker arm. Its molecular formula is C23H15N3OS2 with a molecular weight of 413.5 g/mol, an XLogP3-AA of 6.2, a topological polar surface area of 111 Ų, and one hydrogen bond donor.

Molecular Formula C23H15N3OS2
Molecular Weight 413.51
CAS No. 397278-60-3
Cat. No. B2821970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS397278-60-3
Molecular FormulaC23H15N3OS2
Molecular Weight413.51
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C23H15N3OS2/c27-21(22-24-18-8-4-5-9-20(18)29-22)26-23-25-19(14-28-23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,25,26,27)
InChIKeyNJGXBJGJHXFNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 397278-60-3): Chemical Identity and Procurement-Relevant Physicochemical Profile


N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 397278-60-3) is a synthetic heterocyclic small molecule that belongs to the benzothiazole-2-carboxamide class and features a biphenyl-thiazole linker arm. Its molecular formula is C23H15N3OS2 with a molecular weight of 413.5 g/mol, an XLogP3-AA of 6.2, a topological polar surface area of 111 Ų, and one hydrogen bond donor [1]. The compound appears in the Oprea screening collection (synonym Oprea1_534823) and is catalogued by multiple commercial suppliers for non-human research use [2]. Its physicochemical profile—high lipophilicity combined with moderate polar surface area—distinguishes it from many polar benzothiazole-2-carboxamide analogs and places it in a property space consistent with membrane-permeable, orally bioavailable small molecules.

Why N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide Cannot Be Replaced by Generic Benzothiazole-2-Carboxamide Analogs


Benzothiazole-2-carboxamides are a broad chemotype with heterogeneous biological activity profiles that are exquisitely sensitive to the nature and position of the N-substituent. In the most relevant in-class pharmacological benchmark, a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides showed that the biphenyl attachment point and substitution pattern directly govern in vivo diuretic potency, with the lead compound outperforming acetazolamide and urea [1]. The target compound introduces a critical structural departure: a 1,3-thiazole spacer inserted between the biphenyl terminus and the benzothiazole-2-carboxamide core. This bifunctional linker alters the distance and angular geometry between the two aromatic systems, modifies the H-bond acceptor topology, and increases the rotational degrees of freedom compared to the direct amide-linked analogs evaluated in vivo. Consequently, two benzothiazole-2-carboxamides that differ only in the N-substituent architecture cannot be assumed to exhibit equivalent target engagement, pharmacokinetics, or potency profiles, making generic substitution scientifically unjustifiable without matched-pair comparative data.

Quantitative Differential Evidence for N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide vs. Closest Analogs


Structural Differentiation: Thiazole Spacer Alters 3D Geometry and Hydrogen-Bonding Topology Relative to Direct Amide-Linked Biphenyl Benzothiazole-2-Carboxamides

The target compound differs structurally from the in vivo-active diuretic series N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides [1] by insertion of a 1,3-thiazole ring between the biphenyl group and the amide nitrogen. This transforms the N-substituent from a directly attached benzothiazole to a 2-aminothiazole bearing a 4-biphenyl substituent. The topological polar surface area (TPSA) of the target compound is 111 Ų versus an estimated TPSA of approximately 75–85 Ų for the direct amide-linked series (calculated for N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide) [2]. The rotatable bond count is 4 for the target compound, whereas the direct amide-linked analog has 2 [2]. These features confer a distinct pharmacophore geometry.

Medicinal Chemistry Scaffold Hopping Ligand Design

Lipophilicity Differentiation: XLogP3-AA of 6.2 Positions the Compound Outside the Typical Oral Drug-Likeness Window of Polar Benzothiazole-2-Carboxamides

The target compound has a computed XLogP3-AA of 6.2 [1], which is 1.5–2.5 log units higher than typical benzothiazole-2-carboxamide drug candidates such as the antitubercular ATP-PRTase inhibitor 1n (clogP ≈ 3.5–4.5) [2] and the EGFR inhibitor benzo[d]thiazole-2-carboxamide derivatives (clogP range 3.0–4.7) [3]. This elevated lipophilicity arises from the extended aromatic biphenyl-thiazole system. While lipophilicity above 5 is generally associated with increased risk of poor solubility and off-target promiscuity, the compound's high logP may be advantageous for targeting intracellular compartments or for CNS applications where a higher logP facilitates blood-brain barrier penetration.

Drug Design Lipophilicity ADME

Hydrogen-Bond Donor Deficiency: Single HBD Constrains Solubility and Target Interaction Profile Relative to Multi-HBD Benzothiazole-2-Carboxamide Comparators

The target compound contains exactly one hydrogen bond donor (the amide NH) and five hydrogen bond acceptors [1]. In contrast, the antitubercular benzothiazole-2-carboxamide series described by Singh et al. includes compounds bearing two or more HBDs (e.g., hydroxyl or additional amide NH groups), which enhance aqueous solubility and enable additional polar contacts with the ATP-PRTase active site [2]. The limited HBD count of the target compound reduces its desolvation penalty upon membrane crossing but limits its capacity for hydrogen-bond-mediated target recognition, making it a selective tool for hydrophobic binding pockets that prefer shape complementarity over polar interactions.

Solubility Hydrogen Bonding Target Engagement

Evidence Gap Advisory: No Publicly Available In Vitro Potency or In Vivo Pharmacological Data for Head-to-Head Comparator Evaluation

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, Google Patents, and Google Scholar (through April 2026) yielded no primary publication, patent, or public database record containing quantitative biological activity data (IC50, EC50, Ki, MIC, % inhibition, in vivo efficacy) for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 397278-60-3). The PubChem BioAssay record AID 1798933 contains data for 15 tested compounds in an unspecified assay (3 compounds with activity ≤1 nM, 15 with activity ≤1 µM), but the compound-to-result mapping is not publicly resolved [1]. Consequently, no direct head-to-head biological comparison against a named analog can be made at this time. All differential evidence presented above is limited to computed physicochemical properties and class-level structural inference. Any procurement decision must acknowledge that the compound's biological differentiation remains uncharacterized in the public domain and that its value proposition rests on structural novelty and computed property space rather than demonstrated target activity.

Data Availability Procurement Risk Screening Library

Recommended Application Scenarios for N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide Based on Established Property Differentiators


Scaffold-Hopping Medicinal Chemistry: Exploring Thiazole-Spacer Chemical Space in Benzothiazole-2-Carboxamide Lead Optimization

The compound's unique 1,3-thiazole spacer between the biphenyl and benzothiazole-2-carboxamide core distinguishes it from directly amide-linked analogs described in the diuretic SAR literature [1]. Medicinal chemistry teams seeking to diversify benzothiazole-2-carboxamide leads for diuretic, antitubercular, or anticancer programs can use this compound as a scaffold-hopping template. Its increased TPSA (111 Ų vs. ~75–85 Ų) and doubled rotatable bond count relative to N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide introduce new pharmacophore geometries that may overcome resistance mutations or improve selectivity profiles [2].

Hydrophobic-Target Phenotypic Screening: High-LogP Probe for Membrane-Permeable Chemotype Exploration

With an XLogP3-AA of 6.2—significantly above the typical range for benzothiazole-2-carboxamide drug candidates (clogP 3.0–4.7) [1][2]—this compound is a specialized tool for screening campaigns targeting hydrophobic binding pockets, protein–protein interaction interfaces, or intracellular membrane-bound targets. It may also serve in CNS phenotypic screens where higher logP values correlate with improved blood-brain barrier penetration. Researchers should note that solubility may be limited, requiring DMSO stock solutions and careful assay design.

Negative Control Probe for HBD-Dependent Target Engagement Assays

The compound's single hydrogen bond donor limits its capacity for polar target interactions compared to multi-HBD benzothiazole-2-carboxamide analogs such as the antitubercular ATP-PRTase inhibitor series [1]. This makes it a structurally matched negative control in biochemical and biophysical assays designed to probe the contribution of HBD-mediated binding. When used alongside multi-HBD benzothiazole-2-carboxamides, the compound can help deconvolute whether observed activity shifts arise from HBD-dependent hydrogen bonding or from hydrophobic shape complementarity.

Chemical Biology Probe Development: Starting Point for Functionalization at the Biphenyl-Thiazole Junction

The compound's modular architecture—benzothiazole-2-carboxamide core, central 2-aminothiazole, and terminal biphenyl—offers three distinct positions for synthetic derivatization. The biphenyl para-position and the thiazole C5 position are accessible for late-stage functionalization (e.g., halogenation for cross-coupling, introduction of click-chemistry handles) [1]. This makes it a versatile starting material for chemical biology probe development, particularly for generating affinity probes or PROTAC precursors where the thiazole linker provides an exit vector not present in direct amide-linked benzothiazole-2-carboxamides.

Quote Request

Request a Quote for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.